molecular formula C10H12F3NO3 B8554941 1,1,1-Trifluoro-2-(5-methoxymethoxy-pyridin-2-yl)-propan-2-ol

1,1,1-Trifluoro-2-(5-methoxymethoxy-pyridin-2-yl)-propan-2-ol

Cat. No.: B8554941
M. Wt: 251.20 g/mol
InChI Key: IQRFXPHWYAJLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-2-(5-methoxymethoxy-pyridin-2-yl)-propan-2-ol is a useful research compound. Its molecular formula is C10H12F3NO3 and its molecular weight is 251.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

1,1,1-trifluoro-2-[5-(methoxymethoxy)pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C10H12F3NO3/c1-9(15,10(11,12)13)8-4-3-7(5-14-8)17-6-16-2/h3-5,15H,6H2,1-2H3

InChI Key

IQRFXPHWYAJLBW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)OCOC)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCOc1ccc(C(C)(O[Si](C)(C)C)C(F)(F)F)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.48 g (4.58 mmol) 5-methoxymethoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-pyridine and 5 ml (10 mmol) 2N HCl in 15 ml THF was stirred at room temperature for 2 h. After that the reaction mixture was poured on water and a pH of 1-2 was adjusted by the addition of 2N HCl. The reaction mixture was extracted 2 times with EtOAc. The combinded organic layers were washed with water and brine, dried (MgSO4), filtered and concentrated in vacuo to afford 1.06 g of the title compound as an oil (88% pure), which was used in the next step without purification. LCMS (method L): tR=0.88 min, M+H=252.
Name
5-methoxymethoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-pyridine
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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